molecular formula C16H21NO5S B11788086 Ethyl 3-oxo-3-(4-(piperidin-1-ylsulfonyl)phenyl)propanoate

Ethyl 3-oxo-3-(4-(piperidin-1-ylsulfonyl)phenyl)propanoate

Cat. No.: B11788086
M. Wt: 339.4 g/mol
InChI Key: IZHRAAGKEMPZMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-oxo-3-(4-(piperidin-1-ylsulfonyl)phenyl)propanoate is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals and organic synthesis due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-oxo-3-(4-(piperidin-1-ylsulfonyl)phenyl)propanoate typically involves the reaction of ethyl 3-oxo-3-phenylpropanoate with piperidine-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-3-(4-(piperidin-1-ylsulfonyl)phenyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Ethyl 3-oxo-3-(4-(piperidin-1-ylsulfonyl)phenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-oxo-3-(4-(piperidin-1-ylsulfonyl)phenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can interact with biological macromolecules, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-oxo-3-(4-(piperidin-1-ylsulfonyl)phenyl)propanoate is unique due to its combination of a piperidine moiety with a sulfonyl group and an ester functionality. This unique structure imparts specific chemical and biological properties that are not found in simpler piperidine derivatives .

Properties

Molecular Formula

C16H21NO5S

Molecular Weight

339.4 g/mol

IUPAC Name

ethyl 3-oxo-3-(4-piperidin-1-ylsulfonylphenyl)propanoate

InChI

InChI=1S/C16H21NO5S/c1-2-22-16(19)12-15(18)13-6-8-14(9-7-13)23(20,21)17-10-4-3-5-11-17/h6-9H,2-5,10-12H2,1H3

InChI Key

IZHRAAGKEMPZMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2

Origin of Product

United States

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